Butamisole
Description
Historical Context and Discovery within Anthelmintic Science
The development of Butamisole is rooted in the discovery of the imidazothiazole class of anthelmintics in the 1960s. parasitipedia.net This class represented a significant advancement in the control of parasitic roundworms in both livestock and companion animals. parasitipedia.net The first member of this chemical family to be introduced to the veterinary market was Tetramisole in 1967. crimsonpublishers.comcrimsonpublishers.com
Subsequent research focused on isolating the more active component of Tetramisole, which is a racemic mixture of two isomers. crimsonpublishers.com This led to the development of Levamisole (B84282), the laevorotatory (L) isomer, which was found to be responsible for the majority of the anthelmintic efficacy. crimsonpublishers.comnih.gov this compound was later developed as a derivative of this class, specifically investigated for its utility in canines. parasitipedia.netcrimsonpublishers.com While Levamisole saw massive and widespread use globally, this compound's application was more niche, having been used primarily in dogs. parasitipedia.net
Classification within Imidazothiazole Anthelmintics
Anthelmintics are categorized based on their chemical structure and mode of action. crimsonpublishers.com this compound is classified as a member of the imidazothiazole group, a class of synthetic, broad-spectrum anthelmintics. crimsonpublishers.comwikipedia.orgbiologydiscussion.com This group also includes the parent compounds Tetramisole and its more active isomer, Levamisole. parasitipedia.netcrimsonpublishers.com
The mode of action for imidazothiazoles is well-established. They function as nicotinic acetylcholine (B1216132) receptor (nAChR) agonists. nih.govwikipedia.org By binding to these receptors on the muscle cells of susceptible nematodes, they induce a state of sustained muscle contraction, leading to a spastic paralysis. nih.govwikipedia.org This paralysis prevents the parasite from maintaining its position within the host and results in its expulsion. nih.gov This mechanism is distinct from other major anthelmintic classes like benzimidazoles, which interfere with microtubule formation. nih.gov
Table 1: Classification of Selected Anthelmintic Drug Classes
| Anthelmintic Class | Example Compounds | Primary Mode of Action |
|---|---|---|
| Imidazothiazoles | This compound, Levamisole, Tetramisole | Nicotinic Acetylcholine Receptor (nAChR) Agonist |
| Benzimidazoles | Albendazole, Fenbendazole, Mebendazole | Binds to β-tubulin, inhibiting microtubule polymerization |
| Tetrahydropyrimidines | Pyrantel, Morantel | Nicotinic Acetylcholine Receptor (nAChR) Agonist |
| Macrocyclic Lactones | Ivermectin, Moxidectin | Glutamate-gated Chloride (GluCl) Channel Potentiator |
| Amino-Acetonitrile Derivatives (AADs) | Monepantel | Targets nematode-specific DEG-3 subfamily of nAChRs |
Research Significance and Scope in Anthelmintic Discovery
The research significance of this compound lies primarily in its specific efficacy against certain canine parasites, namely the whipworm Trichuris vulpis and the hookworm Ancylostoma caninum. wikipedia.orgbiologydiscussion.com Studies published in the late 1970s established its efficacy profile for these specific indications. wikipedia.org
From a broader drug discovery perspective, this compound is a case study within the larger narrative of the imidazothiazole anthelmintics. The exploration of derivatives like this compound contributes to the understanding of structure-activity relationships (SAR) within a chemical class. nih.govnih.govbirmingham.ac.uk SAR studies are fundamental to medicinal chemistry, as they investigate how modifications to a molecule's structure affect its biological activity, aiming to design more potent and selective compounds. nih.govnih.gov
While newer classes of anthelmintics have since been developed, the study of older compounds like this compound and the mechanisms by which parasites develop resistance to them remains relevant. nih.gov The constant challenge of anthelmintic resistance necessitates a deep understanding of all available drug classes to inform the development of novel control strategies and next-generation therapeutics. nih.govox.ac.ukbeilstein-journals.org The discovery of antiparasitic agents is a complex process, and insights gained from established compounds help guide future research. nih.govresearchgate.net
Table 2: Summary of Research Findings on this compound
| Research Area | Key Finding | Reference |
|---|---|---|
| Chemical Classification | This compound is a synthetic anthelmintic belonging to the imidazothiazole class. | crimsonpublishers.comwikipedia.org |
| Mechanism of Action | Acts as a nicotinic acetylcholine receptor agonist, causing spastic paralysis in parasites. | nih.govwikipedia.org |
| Spectrum of Activity | Demonstrated efficacy against canine whipworms (Trichuris vulpis) and hookworms (Ancylostoma caninum). | wikipedia.orgbiologydiscussion.com |
| Historical Development | Developed as a derivative within the imidazothiazole class, which was first introduced in the 1960s. | parasitipedia.netcrimsonpublishers.com |
Structure
2D Structure
3D Structure
Properties
CAS No. |
54400-59-8 |
|---|---|
Molecular Formula |
C15H19N3OS |
Molecular Weight |
289.4 g/mol |
IUPAC Name |
2-methyl-N-[3-[(6S)-2,3,5,6-tetrahydroimidazo[2,1-b][1,3]thiazol-6-yl]phenyl]propanamide |
InChI |
InChI=1S/C15H19N3OS/c1-10(2)14(19)16-12-5-3-4-11(8-12)13-9-18-6-7-20-15(18)17-13/h3-5,8,10,13H,6-7,9H2,1-2H3,(H,16,19)/t13-/m1/s1 |
InChI Key |
YWDWYOALXURQPZ-CYBMUJFWSA-N |
SMILES |
CC(C)C(=O)NC1=CC=CC(=C1)C2CN3CCSC3=N2 |
Isomeric SMILES |
CC(C)C(=O)NC1=CC=CC(=C1)[C@H]2CN3CCSC3=N2 |
Canonical SMILES |
CC(C)C(=O)NC1=CC=CC(=C1)C2CN3CCSC3=N2 |
Synonyms |
utamisole butamisole hydrochloride butamisole hydrochloride, (+-)-isomer butamisole hydrochloride, (-)-isomer butamisole, (+-)-isomer Styquin |
Origin of Product |
United States |
Synthesis and Chemical Modifications of Butamisole
Established Synthetic Pathways of Butamisole
The synthesis of this compound, chemically known as 2-Methyl-N-[3-(2,3,5,6-tetrahydroimidazo[2,1-b] nih.govnih.govthiazol-6-yl)phenyl]propanamide, involves multi-step processes. wikipedia.org While specific proprietary syntheses exist, general routes often rely on the construction of the core imidazothiazole scaffold followed by the attachment of the substituted phenylpropanamide side chain. google.comgoogle.com
A common strategy for forming the imidazothiazole ring system involves the reaction of a substituted aminothiazole with a suitable cyclizing agent. nih.gov For instance, the condensation of phenacyl bromide with aminothiazole in a refluxing solvent like methanol (B129727) can yield the imidazothiazole core. nih.gov Subsequent functional group manipulations are then carried out to introduce the necessary substituents.
Another approach involves the Vilsmeier-Haack reaction on an imidazothiazole intermediate to introduce a carbaldehyde group, which can then be further elaborated. nih.gov This aldehyde can serve as a precursor for creating Schiff bases by reacting with various substituted anilines, a key step towards introducing the phenyl group present in this compound's structure. nih.gov
Synthesis of this compound Analogues and Derivatives
The synthesis of this compound analogues and derivatives is a crucial area of research aimed at exploring and optimizing its biological activity. nih.govnih.govnih.gov These modifications often target different parts of the this compound molecule, including the imidazothiazole core, the phenyl ring, and the propanamide side chain.
One common strategy involves the substitution of the phenyl ring with various electron-donating or electron-withdrawing groups. mdpi.com This allows for the investigation of how electronic properties influence the compound's interaction with its biological target. For example, researchers have synthesized derivatives with different substituents on the phenyl ring to probe their effects on activity. mdpi.com
Another approach focuses on modifying the propanamide side chain. nih.gov Variations in the alkyl group or replacement of the amide linkage with other functional groups, such as esters or other heterocyclic rings, can lead to significant changes in the molecule's properties. rsc.org The synthesis of these analogues often follows similar synthetic routes to this compound, with the introduction of the desired modifications at appropriate stages. For instance, starting with a different substituted aniline (B41778) in the Schiff base formation step can lead to a variety of phenyl-substituted analogues. nih.gov
The imidazothiazole scaffold itself can also be a target for modification. nih.gov Researchers have explored the synthesis of related bicyclic systems to understand the importance of this specific heterocyclic core for biological activity. These synthetic efforts are essential for building a comprehensive understanding of the chemical space around this compound. nih.gov
Structure-Activity Relationship (SAR) Studies in this compound and Related Imidazothiazoles
Structure-Activity Relationship (SAR) studies are fundamental to understanding how the chemical structure of this compound and its analogues relates to their biological activity. umn.eduresearchgate.net These studies provide critical insights for the design of more potent and selective compounds. nih.gov
SAR analyses of imidazothiazole derivatives have highlighted the importance of several structural features. nih.govnih.gov The integrity of the imidazothiazole ring system is generally considered crucial for activity. nih.gov Substitutions at various positions on both the phenyl ring and the imidazothiazole core can significantly modulate the biological effects. nih.gov For instance, the nature and position of substituents on the phenyl ring can influence the compound's affinity for its target receptor. mdpi.com
Molecular Descriptors and Biological Activity Correlations
To quantify the relationship between chemical structure and biological activity, researchers employ molecular descriptors. researchgate.net These are numerical values that encode different aspects of a molecule's physicochemical properties, such as its size, shape, and electronic distribution. By correlating these descriptors with observed biological activities, quantitative structure-activity relationship (QSAR) models can be developed.
For imidazothiazole derivatives, various molecular descriptors can be calculated to predict their biological potential. researchgate.net These descriptors can then be used to build mathematical models that relate the chemical structure to the observed activity, aiding in the prediction of the activity of new, unsynthesized compounds.
Table 1: Key Molecular Descriptors in SAR Studies
| Descriptor Category | Examples | Relevance to Biological Activity |
|---|---|---|
| Electronic | Dipole moment, Partial charges | Influences electrostatic interactions with the receptor. |
| Steric | Molecular volume, Surface area | Determines the fit of the molecule into the binding site. |
| Hydrophobic | LogP | Affects membrane permeability and transport to the target site. |
| Topological | Connectivity indices | Describes the branching and connectivity of the molecule. |
Ligand-Receptor Interaction Modeling of this compound Derivatives
Understanding the interaction between this compound derivatives and their target receptor at the molecular level is a key goal of SAR studies. nih.govnih.gov Molecular modeling techniques, such as docking and molecular dynamics simulations, are powerful tools for this purpose. nih.govnih.gov
These computational methods allow researchers to visualize how a ligand, such as a this compound analogue, might bind to its receptor. nih.gov By simulating the binding process, it is possible to identify key amino acid residues in the receptor's binding pocket that interact with the ligand. nih.gov This information is invaluable for understanding the molecular basis of activity and for designing new molecules with improved binding affinity. nih.gov For example, docking studies can reveal hydrogen bonds, hydrophobic interactions, and other forces that stabilize the ligand-receptor complex. nih.gov
Rational Design of Novel Imidazothiazole Scaffolds
The insights gained from SAR studies, molecular descriptor analysis, and ligand-receptor interaction modeling fuel the rational design of novel imidazothiazole scaffolds. nih.govnih.gov This approach moves beyond simple trial-and-error synthesis and allows for the targeted design of molecules with desired properties. nih.gov
By understanding which structural features are essential for activity and which can be modified, chemists can design new series of compounds with potentially enhanced efficacy or improved pharmacological profiles. nih.gov This can involve creating entirely new heterocyclic systems that mimic the key features of the imidazothiazole scaffold or introducing novel substituents to optimize interactions with the target receptor. nih.govnih.gov The goal is to develop new chemical entities with superior biological activity based on a deep understanding of the underlying chemical principles. nih.gov
Table 2: Compound Names Mentioned
| Compound Name |
|---|
| This compound |
| Phenacyl bromide |
| Aminothiazole |
| Schiff bases |
| Phenylpropanamide |
Molecular and Cellular Mechanisms of Anthelmintic Action
Butamisole as a Nicotinic Acetylcholine (B1216132) Receptor Agonist
Generally, this compound is classified as a nicotinic acetylcholine receptor agonist. nih.govnih.gov This agonistic action at the nematode's neuromuscular junction leads to ganglionic stimulation, causing an initial, sustained muscle contraction. merckvetmanual.comnih.gov This is followed by a depolarizing neuromuscular blockade, which results in a state of spastic paralysis, rendering the parasite unable to maintain its position within the host. nih.govnih.gov
However, detailed electrophysiological studies reveal a more complex interaction with specific nAChR subunits. While its ultimate effect is paralytic, this compound's interaction is not uniformly agonistic across all receptor subtypes.
Research using voltage-clamp electrophysiology on recombinant nAChRs expressed in Xenopus oocytes has provided specific insights into this compound's molecular interactions. Studies have focused on the homomeric α7 receptor from chickens and its nematode homolog, ACR-16, from Caenorhabditis elegans. merckvetmanual.com
Contrary to its general classification as an agonist, this compound did not show agonist activity on either the α7 or the ACR-16 receptor subunits. merckvetmanual.comnih.govnih.gov Instead, it functions as a competitive antagonist at these specific receptors. When applied before acetylcholine (ACh), this compound caused a dose-dependent reduction in the ACh-induced current. nih.govcapes.gov.br This antagonistic effect was observed for both receptor types with a similar potency. merckvetmanual.comnih.gov
This finding suggests that this compound's well-established paralytic (agonistic) effects are mediated by other, different nAChR subtypes in nematodes, and not through the homomeric α7 or ACR-16 channels. The ACR-16 receptor itself is known to be insensitive to many classic cholinergic anthelmintics, including levamisole (B84282) and pyrantel. nih.gov
Table 1: Antagonistic Activity of this compound on Nicotinic Acetylcholine Receptor Subunits This table summarizes the inhibitory concentration of this compound on specific nAChR subunits.
| Receptor Subunit | Organism of Origin | This compound Action | pIC₅₀ Value¹ | Source |
|---|---|---|---|---|
| α7 | Chicken | Antagonist | 4.9 | merckvetmanual.comnih.gov |
| ACR-16 | Caenorhabditis elegans | Antagonist | 4.9 | merckvetmanual.comnih.gov |
¹pIC₅₀ is the negative logarithm of the half-maximal inhibitory concentration (IC₅₀). A higher value indicates greater potency.
The definitive neurophysiological effect of this compound on nematodes is the induction of spastic paralysis. nih.govnih.gov This occurs through prolonged activation of excitatory nAChRs on the parasite's body wall muscle cells. nih.gov The process begins with agonistic binding to susceptible nAChR subtypes, which causes an influx of ions and depolarization of the muscle cell membrane. msdvetmanual.com This leads to an initial hyperexcitability and sustained muscle contraction. merckvetmanual.comnih.gov
This state of constant contraction is followed by a depolarizing neuromuscular blockade, where the muscle membrane potential is held above the threshold for firing action potentials, rendering it unresponsive to further nerve signals. nih.gov This paralysis is irreversible and affects the parasite's ability to perform essential functions such as locomotion and feeding, ultimately leading to its expulsion from the host. merckvetmanual.com
The cholinergic anthelmintics can be classified into different subtypes based on their pharmacological selectivity for different nAChR subtypes in the model nematode Ascaris suum. researchgate.net This classification helps in understanding their mechanism of action and potential for combination therapy.
L-type Agonists: This group includes levamisole and pyrantel, which are potent agonists of the L-type nAChR. researchgate.netnih.gov Their action results in the characteristic spastic paralysis seen with cholinergic anthelmintics. msdvetmanual.com Tribendimidine also acts as an L-type agonist. trdrp.org
N-type Agonists: This group includes nicotine, methyridine, and oxantel, which preferentially target the N-type nAChR. researchgate.net
B-type Agonists: Bephenium is the representative agonist for the B-type nAChR. researchgate.netnih.gov
This compound, as an imidazothiazole, is in the same chemical class as levamisole. nih.gov Its induction of spastic paralysis is mechanistically similar to that of the L-type agonists. nih.govmsdvetmanual.com However, its distinct interaction profile at the ACR-16 receptor, where it acts as an antagonist unlike levamisole, highlights the pharmacological differences that can exist even within the same drug class. merckvetmanual.comnih.gov This contrasts with morantel, which also acts as an antagonist at ACR-16, and oxantel, which is an antagonist at ACR-16 but a low-efficacy agonist at the vertebrate α7 receptor. merckvetmanual.com
Table 2: Comparative Profile of Cholinergic Anthelmintics This table provides a comparative overview of different cholinergic agonists and their primary receptor targets in nematodes.
| Compound | Chemical Class | nAChR Subtype Preference (A. suum) | Primary Effect on Nematode | Source |
|---|---|---|---|---|
| This compound | Imidazothiazole | Not explicitly classified; likely L-type | Spastic Paralysis | nih.govnih.gov |
| Levamisole | Imidazothiazole | L-type | Spastic Paralysis | researchgate.netnih.gov |
| Pyrantel | Tetrahydropyrimidine | L-type | Spastic Paralysis | researchgate.netnih.gov |
| Oxantel | Tetrahydropyrimidine | N-type | Spastic Paralysis | researchgate.net |
| Nicotine | Alkaloid | N-type | Spastic Paralysis | researchgate.netnih.gov |
| Bephenium | Quaternary Ammonium Compound | B-type | Spastic Paralysis | researchgate.netnih.gov |
Biochemical Pathways Modulated by this compound in Parasites
The primary and most well-documented mechanism of this compound is its direct action on nAChRs. merckvetmanual.com There is limited research available that specifically details the downstream modulation of broader biochemical or metabolic pathways in parasites as a result of this compound administration. Unlike anthelmintics such as the benzimidazoles, which are known to inhibit parasite-specific enzymes like fumarate (B1241708) reductase and disrupt microtubule polymerization, a similar mode of action on metabolic energy pathways has not been established for this compound. nih.gov
However, the action of nicotinic ligands is not confined to the cell surface. A concept known as "inside-out pharmacology" describes how these ligands can permeate cell membranes and interact with immature nAChR oligomers in the endoplasmic reticulum. This interaction can act as a pharmacological chaperone, influencing the maturation, assembly, and trafficking of the receptors to the cell surface. While not demonstrated specifically for this compound, this modulation of the biochemical processes of receptor synthesis and transport represents a potential indirect cellular effect of nicotinic drugs.
Cellular Effects on Parasite Physiology and Integrity
The most significant cellular effect of this compound is the paralysis of somatic muscle cells, which directly impacts the parasite's physiology. merckvetmanual.com This loss of neuromuscular coordination prevents the helminth from maintaining its position in the host's gastrointestinal tract, disrupting its ability to feed and move. merckvetmanual.com The ultimate result is the expulsion of the intact, but paralyzed, worm from the host. nih.gov
There is currently a lack of evidence in the reviewed literature to suggest that this compound causes direct cellular damage to other parasite structures, such as the tegument (the outer surface of the worm). This is in contrast to other classes of anthelmintics, like praziquantel, which is known to cause rapid vacuolization and disruption of the parasite's tegument. merckvetmanual.com Similarly, this compound has not been shown to induce programmed cell death (apoptosis) in parasites, a mechanism observed with other antimicrobial agents like metronidazole (B1676534) in certain protozoa. nih.gov The primary cellular impact of this compound appears to be confined to the functional paralysis of the neuromuscular system.
Pharmacokinetics and Pharmacodynamics in Animal Models
Absorption and Distribution Kinetics in Target Host Species
Following administration, butamisole is absorbed and distributed within the host animal's system. In dogs, when administered subcutaneously or intramuscularly, this compound is rapidly absorbed from the injection site, reaching the circulatory system relatively quickly. google.com Anthelmintically effective amounts of this compound appear in the dog's circulatory system after subcutaneous or intramuscular administration at or below the recommended maximum dosage. google.com The level achieved is maintained for a short period before rapid elimination from the circulatory system. google.com
Studies on the pharmacokinetics of anthelmintics in animals generally involve examining the time course of drug absorption, distribution, metabolism, and elimination. msdvetmanual.com The rate and extent of absorption and subsequent distribution to the site of parasite location are key determinants of a drug's efficacy. msdvetmanual.com For this compound, which is administered via injection, absorption from the site of administration is essential for systemic distribution to reach parasites located outside the gastrointestinal tract. msdvetmanual.com
Biotransformation Pathways and Metabolite Profiling of this compound
The biotransformation of this compound within animal hosts involves metabolic processes that alter the parent compound. While specific detailed pathways and metabolite profiles for this compound are not extensively documented in the provided search results, related imidazothiazole anthelmintics like levamisole (B84282) undergo rapid and extensive metabolism, primarily in the liver. msdvetmanual.comparasitipedia.net The main metabolic pathways for levamisole appear to be oxidation, hydrolysis, and hydroxylation, resulting in a large number of metabolites. msdvetmanual.com These primary metabolites are generally more polar and water-soluble than the parent drug and are often conjugated with glucuronide and/or sulfate (B86663) to facilitate excretion. crimsonpublishers.com
Metabolite profiling and identification studies in animal tissues and excreta are crucial for understanding the distribution and metabolic clearance pathways of a drug. wuxiapptec.com Such studies reveal the fate of the compound within the organism and help evaluate the metabolites present in circulation. wuxiapptec.com While direct information on this compound's specific metabolites is limited in the provided context, it is reasonable to infer that, as an imidazothiazole derivative related to levamisole, it would likely undergo similar hepatic biotransformation processes. purdue.educrimsonpublishers.com
Excretion Routes and Elimination Dynamics in Veterinary Systems
The elimination of this compound and its metabolites from the animal host occurs through various excretion routes. For related imidazothiazoles like levamisole, excretion of the parent drug and its metabolites primarily occurs via urine and feces. msdvetmanual.comparasitipedia.net More than 90% of an administered dose of levamisole can be excreted within 24 hours after administration. parasitipedia.net
Excretion is the process by which drugs or their metabolites are irreversibly removed from the body. msdvetmanual.com The kidneys are the primary organs of excretion, but the liver and gastrointestinal tract also play significant roles. msdvetmanual.com Biliary excretion, where drugs or metabolites are transported by hepatocytes into bile and subsequently into the duodenum, is another important route, particularly for compounds with higher molecular weights. msdvetmanual.com
Given the rapid elimination of this compound from the circulatory system in dogs after injection google.com, it is likely that both metabolic transformation and subsequent excretion via renal and/or biliary pathways contribute to its elimination dynamics in veterinary systems.
Receptor Occupancy and Post-Receptor Events in Parasites
This compound, as an imidazothiazole anthelmintic, is understood to exert its effects by interfering with the neuromuscular coordination of susceptible parasites. merckvetmanual.com Imidazothiazoles, including this compound and levamisole, act as agonists at nicotinic acetylcholine (B1216132) receptors (nAChRs) in nematodes. ncats.iomerckvetmanual.commsdvetmanual.com This agonistic action leads to the depolarization of ganglia and nervous cells in the worms, causing sustained muscle contraction followed by depolarizing neuromuscular blockade, ultimately resulting in spastic paralysis. ncats.ioparasitipedia.netpurdue.edupurdue.edu
The potency of anthelmintics is related to their affinity for specific receptors and their ability to achieve effective concentrations at the site of action. msdvetmanual.com For this compound, the target site is the nAChRs on nematode muscle cells. ncats.iomerckvetmanual.commsdvetmanual.com The binding of this compound to these receptors leads to their prolonged activation. msdvetmanual.comijnrd.org This persistent activation disrupts the normal neuromuscular signaling in the parasite, preventing it from maintaining its position and leading to paralysis and expulsion from the host. purdue.edupurdue.eduijnrd.org
Research into nAChR diversity in parasitic nematodes has revealed different subtypes with varying sensitivities to cholinergic anthelmintics. plos.org Understanding the specific nAChR subtypes targeted by this compound can provide insights into its spectrum of activity and potential mechanisms of resistance.
In Vitro Pharmacodynamic Modeling for this compound Activity
In vitro pharmacodynamic (PD) models are valuable tools for quantitatively assessing the effect of drugs on target organisms. nih.govdiva-portal.org These models can be used to study the relationship between drug concentration and the resulting effect on parasites, providing insights into the drug's potency and the dynamics of its action. diva-portal.orgmdpi.com While specific published in vitro PD modeling studies for this compound were not found within the provided search results, the principles of such modeling are applicable to anthelmintics.
In vitro models can simulate different drug concentration profiles and allow for the evaluation of drug effects on parasite viability, motility, or other relevant endpoints under controlled conditions. nih.govnih.gov Time-kill studies, for example, can assess the rate and extent of parasite killing at various drug concentrations. diva-portal.orgmdpi.com Pharmacokinetic-pharmacodynamic (PK/PD) modeling integrates pharmacokinetic data (drug exposure) with pharmacodynamic data (drug effect) to predict the outcome of different dosing regimens and understand the key parameters driving efficacy. diva-portal.orgmdpi.com Although the provided information does not include specific in vitro PD modeling data for this compound, such studies would be instrumental in characterizing its activity against target nematodes outside of the complex in vivo environment.
Anthelmintic Spectrum and Efficacy in Research Models
Efficacy Against Gastrointestinal Nematodes in Pre-Clinical Models
Pre-clinical research models, often involving naturally or experimentally infected animals, are crucial for evaluating the effectiveness of anthelmintic compounds against specific parasite species before broader application. researchgate.netalkpositive.org
Trichuris vulpis Research Models
Studies in dogs have indicated that butamisole is used for the treatment of infections with whipworms such as Trichuris vulpis. wikipedia.orgncats.io Trichuris muris, a whipworm infecting mice, serves as an established experimental model for human whipworm research and host-nematode interactions. mdpi.comnc3rs.org.uk While specific detailed efficacy data for this compound against Trichuris vulpis in controlled research models were not extensively detailed in the search results, its mention as a treatment for this parasite in dogs suggests demonstrated efficacy in research and clinical use. wikipedia.orgncats.io
Ancylostoma caninum Research Models
This compound is also indicated for the treatment of infections with hookworms like Ancylostoma caninum in dogs. wikipedia.orgncats.io Ancylostoma caninum is a prevalent intestinal nematode in dogs and is the most important species in the USA and other parts of the world. ukvetcompanionanimal.com Research studies evaluating anthelmintics against A. caninum often utilize experimentally infected dogs. nih.gov While detailed efficacy percentages for this compound specifically against A. caninum in controlled studies were not prominently featured in the search results, its established use for this parasite in veterinary medicine implies a history of demonstrated efficacy in research models. wikipedia.orgncats.io Comparative studies on other anthelmintics against A. caninum have shown variable efficacies depending on the drug and the specific isolate of the parasite, highlighting the importance of controlled evaluations. ukvetcompanionanimal.comnih.gov
Strongylus vulgaris Research Models
Evaluations of this compound have included its activity against Strongylus vulgaris in horses and ponies with naturally acquired parasitic infections. A critical test evaluated an injectable this compound formulation in these animals. nih.govavma.org At a dose of 2.5 mg/kg, this compound demonstrated high efficacy (99%) against Strongylus vulgaris. nih.govavma.org Increasing the dose to 3.75 mg/kg resulted in a 97% efficacy against S. vulgaris. nih.govavma.org Strongylus vulgaris is a highly pathogenic nematode in horses, and its control has been a focus of anthelmintic research. nih.govslu.seusask.ca
Parascaris equorum Research Models
Research in horses and ponies with natural infections has also assessed this compound's efficacy against Parascaris equorum. nih.govavma.org In a critical test, this compound administered at 2.5 mg/kg showed moderate efficacy (49%) against Parascaris equorum. nih.govavma.org When the dose was increased to 3.75 mg/kg, the efficacy against P. equorum improved significantly to 94%. nih.govavma.org Parascaris equorum is a common ascarid parasite in horses, particularly in younger animals. researchgate.netresearcherslinks.com
Evaluation of Activity Against Other Helminth Species in Experimental Systems
Beyond the specific nematodes mentioned, research indicates that this compound has limited efficacy against other parasite species. nih.govavma.org Imidazothiazole derivatives, including this compound and levamisole (B84282), are generally described as effective against adult and larval nematodes of the gastrointestinal tract, heart, lungs, and kidney. crimsonpublishers.comcrimsonpublishers.com However, levamisole, a related compound, is not generally used in horses due to limited efficacy against many equine parasites and is not effective against cestode and trematode parasites. crimsonpublishers.com This suggests a potentially similar narrower spectrum for this compound compared to broader-spectrum anthelmintics.
Comparative Efficacy Studies of this compound with Other Anthelmintics in Controlled Animal Studies
Controlled animal studies are essential for comparing the efficacy of different anthelmintics. In a critical test involving horses and ponies, the efficacy of injectable this compound was compared with that of a commercially available piperazine-thiabendazole anthelmintic mixture against gastrointestinal parasites. nih.govavma.org While the study primarily detailed this compound's efficacy, it noted that the piperazine-thiabendazole mixture had a 99% mean efficacy against S. vulgaris in the same study, comparable to this compound's high efficacy against this parasite. avma.org The study also highlighted that this compound had limited efficacy against other parasite species present in the naturally infected animals, suggesting a narrower spectrum of activity compared to some combination products or other anthelmintic classes. nih.govavma.org Comparative efficacy studies using fecal egg count reduction tests (FECRT) or worm reduction tests are standard methods for assessing anthelmintic performance and resistance in controlled settings. frontiersin.orgjscimedcentral.comnih.gov
Here is a summary of efficacy data for this compound against specific nematodes in a controlled study:
| Parasite Species | This compound Dose (mg/kg) | Efficacy (%) | Research Model |
| Strongylus vulgaris | 2.5 | 99 | Horses/Ponies |
| Strongylus vulgaris | 3.75 | 97 | Horses/Ponies |
| Parascaris equorum | 2.5 | 49 | Horses/Ponies |
| Parascaris equorum | 3.75 | 94 | Horses/Ponies |
Mechanisms and Epidemiology of Anthelmintic Resistance
Genetic Basis of Butamisole Resistance in Nematode Populations
The development of resistance to any anthelmintic within a parasite population is a heritable trait, driven by the selection of individuals with genetic mutations that confer a survival advantage in the presence of the drug. nih.govnih.gov The primary mechanisms of anthelmintic resistance include alterations in the drug's molecular target, changes in drug transport leading to reduced accumulation at the target site, and increased metabolic detoxification of the compound. nih.govnih.gov
While these general principles are understood, specific research identifying the genetic basis of resistance to this compound in nematode populations is not present in the available scientific literature. Studies have focused on more commonly used anthelmintics, leaving a knowledge gap for this compound.
Mutations in Target Receptor Genes
For the imidazothiazole class of anthelmintics, the primary target is the nicotinic acetylcholine (B1216132) receptor (nAChR) on the muscle cells of nematodes. merckvetmanual.com Resistance to levamisole (B84282), a related compound, has been linked to mutations in the genes encoding subunits of these receptors in various nematode species, including Haemonchus contortus. nih.gov These mutations can alter the receptor's structure, reducing the binding affinity of the drug and thereby diminishing its paralytic effect.
Given that this compound shares a core mechanism of action with levamisole, it is plausible that mutations in nAChR subunit genes could be a primary mechanism of resistance. However, no studies have specifically identified or characterized such mutations in relation to this compound resistance. ecancer.orgnih.govdrugtargetreview.com
Alterations in Drug Transport Mechanisms
Reduced intracellular drug concentration is a common resistance mechanism against various xenobiotics, including some anthelmintics. nih.govfrontiersin.org This can be achieved through two main processes: decreased drug influx or increased drug efflux. Efflux is often mediated by ATP-binding cassette (ABC) transporters, such as P-glycoproteins, which function as pumps to actively remove drugs from the cell. mdpi.com
While the involvement of transport proteins has been investigated for other anthelmintic classes, there is no specific evidence in the literature detailing the role of altered drug transport mechanisms in conferring resistance to this compound. researchgate.net
Metabolic Detoxification Pathways and Enzymes
Parasites can develop resistance by enhancing their ability to metabolize and detoxify a drug before it can reach its target. This typically involves Phase I and Phase II metabolic reactions. nih.govnih.gov Phase I enzymes, such as cytochrome P450s (CYPs), modify the drug, while Phase II enzymes conjugate the modified compound to increase its water solubility and facilitate its excretion. nih.gov
Increased expression or activity of these detoxification enzymes has been implicated in resistance to some anthelmintics. nih.gov However, there are no specific studies that have investigated the role of metabolic detoxification pathways and associated enzymes in the context of this compound resistance in nematodes. nih.govnih.gov
Molecular Detection and Characterization of Resistance Alleles
The identification of specific genetic mutations responsible for resistance allows for the development of molecular diagnostic tools. cabidigitallibrary.orgnih.gov These tools, such as polymerase chain reaction (PCR) assays and DNA sequencing, can detect resistance-conferring alleles in parasite populations, offering a more rapid and precise assessment than traditional phenotypic tests. biorxiv.orgresearchgate.netnih.gov Molecular markers are well-established for benzimidazole (B57391) resistance (e.g., SNPs in the β-tubulin gene) and are emerging for other drug classes. nih.govresearchgate.net
As the specific genetic markers for this compound resistance have not been identified, there are currently no molecular assays for their detection or characterization. Research in this area would first require the identification of candidate genes and the validation of specific mutations linked to a this compound-resistant phenotype.
In Vitro and In Vivo Methodologies for Resistance Assessment
The assessment of anthelmintic resistance can be performed using both in vivo and in vitro methods. nih.gov The primary in vivo method is the Fecal Egg Count Reduction Test (FECRT), which measures the reduction in parasite egg output after treatment. nih.gov
In vitro assays provide a controlled environment to assess the susceptibility of parasites to a drug. researchgate.netnih.gov Common methods include the Egg Hatch Assay (EHA) and the Larval Development Assay (LDA). researchgate.netnih.gov These tests determine the concentration of a drug required to inhibit egg hatching or larval development, respectively.
While these are standard methodologies for assessing anthelmintic resistance in general, specific protocols or modifications for testing this compound susceptibility are not described in the available literature. nih.gov
Egg Hatch Assay (EHA) Modifications in Research
The Egg Hatch Assay (EHA) is a widely used in vitro test, particularly for detecting resistance to benzimidazole anthelmintics, which are ovicidal. researchgate.netnih.gov The assay has also been adapted for levamisole, demonstrating that under specific conditions, it can detect resistance to this class of drugs as well. The standard EHA involves exposing parasite eggs to serial dilutions of an anthelmintic and determining the concentration that inhibits 50% of the eggs from hatching (EC50).
There is no information in the scientific literature regarding the use or modification of the Egg Hatch Assay for the specific purpose of assessing resistance to this compound. Research would be needed to validate if and how this assay could be adapted for this compound, given that the ovicidal activity of imidazothiazoles is not their primary mechanism of action.
Larval Development Assay (LDA) Modifications in Research
The Larval Development Assay (LDA) is a fundamental in-vitro test used for detecting anthelmintic resistance by measuring the concentration of a drug required to inhibit the development of nematode eggs into third-stage larvae (L3). While research specifically detailing modifications of the LDA for this compound is not extensively documented in publicly available literature, the principles and adaptations applied to its chemical class, the imidazothiazoles (which also includes levamisole), provide a clear framework.
Research has focused on refining the LDA to improve its sensitivity, predictive value, and ability to characterize complex resistance profiles. A significant modification involves the detailed analysis of dose-response curves. In studies on levamisole-resistant isolates of nematodes like Haemonchus contortus and Trichostrongylus colubriformis, the standard LDA protocol is adapted to reveal more than just a single inhibitory concentration (IC50) value. nih.gov Researchers have observed that dose-response curves for resistant field isolates often exhibit a plateau, indicating the presence of a sub-population of larvae that is highly resistant and can continue to develop even at the highest drug concentrations tested. nih.govresearchgate.net This fraction is a critical consideration, as its survival largely determines the clinical failure of the drug in vivo.
Further research has aimed to correlate LDA results more closely with in-vivo efficacy. By analyzing the IC50 values for the less-resistant portion of the population and combining this with the percentage of the highly-resistant fraction, models have been developed to predict the expected clinical efficacy of the drug. nih.gov For example, studies on levamisole have demonstrated that predicted efficacies calculated from modified LDA data compared favorably with actual outcomes from fecal egg count reduction tests (FECRT) and total worm count studies. nih.gov
Modifications also include adapting the assay for different parasite species and standardizing protocols across laboratories to ensure comparability of results. nih.govcapes.gov.br The use of microtiter plates is a common adaptation for higher throughput, allowing for the simultaneous testing of multiple isolates and drug concentrations. mdpi.comgoogle.com While these modifications have been extensively studied for levamisole and other major anthelmintics, their application to this compound would follow the same principles to detect and characterize resistance.
Table 1: Representative Larval Development Assay (LDA) Data for Susceptible vs. Resistant Nematode Strains (Levamisole as Imidazothiazole Example)
| Nematode Species | Strain Status | IC50 (µM) | Highly Resistant Fraction (%) | Reference |
|---|---|---|---|---|
| Haemonchus contortus | Susceptible | 0.57 | 0 | nih.gov |
| Haemonchus contortus | Resistant | 9.36 | Not specified | nih.gov |
| Haemonchus contortus | Resistant Isolate A | Not specified | 6.9 | nih.gov |
| Haemonchus contortus | Resistant Isolate B | Not specified | 55.1 | nih.gov |
| Trichostrongylus colubriformis | Resistant Isolate C | Not specified | 17.8 | nih.gov |
Larval Motility Assay (LMA) Adaptations in Research
The Larval Motility Assay (LMA) assesses the effect of an anthelmintic by observing the inhibition of larval movement. As this compound, like other imidazothiazoles, acts by inducing spastic paralysis, motility is a direct indicator of its pharmacological effect. Research into LMAs has evolved from subjective microscopic observation to sophisticated, automated, high-throughput systems.
Initial LMA methods relied on visual assessment of larval paralysis, a process that is laborious, subjective, and difficult to standardize. plos.org Research has shown that this approach can sometimes fail to clearly distinguish between susceptible and levamisole-resistant strains of nematodes. nih.gov To overcome these limitations, significant adaptations have been developed.
The most important adaptation in LMA research is the use of automated tracking and real-time monitoring systems. plos.org These technologies, such as the xCELLigence system or WMicrotracker™, use electronic sensors or infrared tracking to objectively quantify larval movement over time. plos.orgbiorxiv.org This provides several advantages:
Objectivity: It removes the subjective judgment of a human observer.
High Throughput: Assays can be run in multi-well plates, allowing for simultaneous screening of numerous compounds or isolates. plos.org
Quantitative Data: The systems generate continuous, quantitative data on motility, allowing for precise calculation of IC50 values and detailed analysis of the speed and nature of paralysis. plos.org
Increased Sensitivity: These sensitive systems can detect subtle drug effects or differences in motility between strains that might be missed by visual inspection. plos.org
Research using these adapted LMAs has successfully discriminated between drug-susceptible and drug-resistant isolates of various helminths for different anthelmintic classes. plos.orgbiorxiv.org For instance, real-time motility assays have clearly differentiated between levamisole-susceptible and levamisole-resistant isolates of H. contortus. plos.org While specific studies adapting these advanced motility assays for this compound are not prominent, the technology is directly applicable and represents the current standard for in-vitro research on anthelmintics that affect neuromuscular function.
Evolution and Spread of Resistance in Field Parasite Strains
The evolution of anthelmintic resistance is a classic example of selection pressure. The widespread use of an anthelmintic kills susceptible parasites, leaving behind any individuals with pre-existing genetic traits that confer survival. msdvetmanual.com These survivors reproduce, passing the resistance alleles to their offspring and increasing their frequency in the parasite population over successive generations. msdvetmanual.comnih.gov
Although field data on resistance specifically to this compound is scarce, the principles governing the evolution and spread of resistance to the imidazothiazole class are well-established through extensive research on levamisole. Because this compound and levamisole share a similar mode of action as nicotinic acetylcholine receptor (nAChR) agonists, they are subject to side-resistance, where resistance developed to one compound confers resistance to others in the same class. nih.gov
The primary mechanism of resistance to imidazothiazoles involves alterations in the drug's target, the nAChR. nih.govnih.gov Genetic studies in resistant nematodes like H. contortus have identified reduced expression levels of genes encoding nAChR subunits or mutations within these genes (e.g., in acr-8 or lev-1) as being associated with resistance. nih.govnih.gov These genetic changes reduce the binding affinity of the drug to its receptor or alter the downstream signaling, preventing the paralytic effect.
Several factors influence the rate at which resistance evolves and spreads in field populations:
Treatment Frequency: Frequent use of the same anthelmintic class accelerates selection pressure.
Underdosing: Administering a dose lower than required to kill all susceptible parasites can allow moderately resistant individuals to survive and reproduce, promoting the stepwise selection of resistance alleles. nih.gov
Parasite Genetics: The initial frequency of resistance alleles in the parasite population and the high genetic diversity of many parasitic nematodes contribute to their ability to adapt to drug selection. researchgate.net
Host and Farm Management: Practices such as moving treated animals to a "clean" pasture immediately after drenching can inadvertently seed that pasture with eggs exclusively from resistant worms that survived treatment, accelerating the spread of resistance.
The evolution of resistance is an inevitable consequence of drug use, but its rate of development can be managed through strategic control programs aimed at minimizing selection pressure and preserving refugia. msdvetmanual.comresearchgate.net
Table 2: Key Factors Influencing the Evolution and Spread of Anthelmintic Resistance in Field Parasite Strains
| Factor Category | Specific Factor | Impact on Resistance Development | Reference |
|---|---|---|---|
| Treatment Practices | High treatment frequency | Accelerates selection for resistant parasites | nih.gov |
| Underdosing | Allows survival of partially resistant individuals, promoting resistance | nih.gov | |
| Use of a single anthelmintic class repeatedly | Selects strongly for resistance to that specific class | msdvetmanual.com | |
| Parasite Population Dynamics | Small refugia (low proportion of unexposed parasites) | Reduces dilution of resistance genes, speeding up fixation | nih.gov |
| High initial frequency of resistance alleles | Provides more raw material for selection to act upon | msdvetmanual.com | |
| Management Practices | Dose-and-move to clean pasture | Contaminates new pasture with eggs only from resistant survivors | msdvetmanual.com |
| Lack of quarantine for new animals | Introduces new, potentially resistant parasite strains to a farm | nih.gov |
Analytical Methodologies for Butamisole Quantification in Research
Chromatographic Techniques for Butamisole and Metabolite Analysis
Chromatography is the cornerstone for the separation and quantification of this compound and its metabolites from complex mixtures like biological fluids or tissues. Both high-performance liquid chromatography (HPLC) and gas chromatography-mass spectrometry (GC-MS) are powerful tools employed for this purpose.
High-Performance Liquid Chromatography (HPLC) with Diverse Detection Methods (UV, DAD, MS)
High-performance liquid chromatography is a versatile and widely used technique for the analysis of thermolabile and non-volatile compounds like this compound. The separation is typically achieved on a reversed-phase column, such as a C18 or C8 column. woah.orgnih.gov The mobile phase often consists of a mixture of an organic solvent, like acetonitrile (B52724) or methanol (B129727), and an aqueous buffer, with the pH adjusted to ensure optimal retention and peak shape of the analyte. nih.govnih.gov
Different detectors can be coupled with HPLC to achieve quantification:
UV/Vis and Photodiode Array (PDA) Detection: Ultraviolet (UV) detection is a common and cost-effective method. nih.gov The analyte is quantified by measuring its absorbance at a specific wavelength. A PDA (or Diode Array Detector, DAD) offers the advantage of acquiring the entire UV spectrum for a peak, which aids in peak identification and purity assessment. nih.govnih.gov For related anthelmintics like levamisole (B84282), detection wavelengths are often set between 210 nm and 235 nm. nih.govnih.gov
Mass Spectrometry (MS) Detection: Coupling HPLC with a mass spectrometer (LC-MS or LC-MS/MS) provides the highest level of sensitivity and specificity. uniroma1.itnih.gov MS detectors identify compounds based on their mass-to-charge ratio (m/z), allowing for unambiguous confirmation of this compound, even in complex matrices. Tandem mass spectrometry (MS/MS) further enhances selectivity by monitoring specific fragmentation patterns of the parent ion, which is crucial for differentiating metabolites from the parent drug. mdpi.com
Table 1: Illustrative HPLC Conditions for Analysis of Imidazothiazole-Related Compounds
| Parameter | Condition 1 (Levamisole) nih.gov | Condition 2 (Levamisole & Albendazole) nih.gov | Condition 3 (Multi-residue) nih.gov |
|---|---|---|---|
| Column | C18 | Inertsil ODS C18 (4.6 x 150 mm, 5 µm) | Zorbax C18 (4.6 × 250 mm, 5 µm) |
| Mobile Phase | Phosphate buffer and Acetonitrile (Isocratic) | Phosphate Buffer (pH 3.5) and Acetonitrile (30:70 v/v) | Triethylamine/Water (pH 3.5) and Acetonitrile (20:80, v/v) |
| Flow Rate | Not Specified | 1.0 mL/min | 2.0 mL/min |
| Detection | DAD (235 nm) | UV (224 nm) | DAD (210 nm) |
| Linear Range | 50 - 2000 ng/mL | 2.08 - 10.40 µg/mL | 25 - 150 µg/mL |
Gas Chromatography-Mass Spectrometry (GC-MS) Applications
Gas chromatography-mass spectrometry (GC-MS) is another powerful technique for the quantification of this compound, particularly for volatile or semi-volatile metabolites or if derivatization is performed. nih.gov GC separates compounds based on their volatility and interaction with a stationary phase within a capillary column. viurrspace.ca The separated compounds then enter the mass spectrometer for detection and quantification. nih.gov
For many pharmaceutical compounds, a derivatization step is necessary to increase their volatility and thermal stability for GC analysis. tiaft.org Common derivatizing agents include silylating agents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA). tiaft.org GC-MS methods offer excellent sensitivity and are considered a gold standard for confirmatory analysis due to the high specificity of mass spectral data. viurrspace.canih.gov A validated GC-MS method for levamisole in urine achieved a limit of detection of 1 ng/mL. researchgate.net
Table 2: Representative GC-MS Parameters for Veterinary Drug Analysis
| Parameter | Example Condition (Levamisole in Urine) researchgate.net |
|---|---|
| Instrument | Agilent 6890 GC/5975B MS |
| Column | HP-5MS (or similar) |
| Injection Volume | 1 µL |
| Temperatures | Injection Port: 250°C, MS Quad: 150°C, Transfer Line: 280°C |
| Carrier Gas | Helium |
| Detection Mode | Selected Ion Monitoring (SIM) |
| Limit of Detection (LOD) | 1 ng/mL |
Electrochemical Sensing Methods for this compound Detection
Electrochemical sensors represent a promising alternative for the rapid and portable detection of electroactive compounds like this compound. These methods measure the change in an electrical signal (e.g., current or potential) resulting from the oxidation or reduction of the target analyte at an electrode surface. ijpsr.com Techniques such as cyclic voltammetry (CV), differential pulse voltammetry (DPV), and square wave voltammetry (SWV) are commonly employed. ijpsr.com
The development of an electrochemical sensor for this compound would involve using a modified electrode to enhance sensitivity and selectivity. nih.gov Modifiers can include nanomaterials like graphene, carbon nanotubes, or metallic nanoparticles, which increase the electrode's surface area and catalytic activity. nih.gov For instance, a sensor for the veterinary drug xylazine (B1663881) was developed using a graphene-modified screen-printed carbon electrode, achieving a detection limit of 0.1 mg L⁻¹. nih.gov A cell-based electrochemical sensor could also be developed to assess biological effects by measuring a related biomarker. nih.gov These sensors offer advantages of low cost, miniaturization, and suitability for on-site analysis, although they may require more extensive validation against standard chromatographic methods. ijpsr.com
Sample Preparation Strategies for Biological and Environmental Matrices
Effective sample preparation is a critical step to isolate this compound from interfering components in complex matrices such as plasma, urine, tissue, or soil, and to concentrate it to a level suitable for analysis. scispace.combiotage.com The choice of technique depends on the analyte's properties, the matrix, and the subsequent analytical method. researchgate.net
Liquid-Liquid Extraction (LLE): This classic technique involves partitioning the analyte between the aqueous sample and an immiscible organic solvent. biotage.com The pH of the aqueous phase is adjusted to ensure this compound (a basic compound) is in its neutral, more organo-soluble form. Common solvents include ethyl acetate, hexane, or mixtures like heptane-isoamyl alcohol. nih.govnih.gov LLE is effective but can be labor-intensive and use significant amounts of organic solvents. scispace.com
Solid-Phase Extraction (SPE): SPE has become the preferred method for sample cleanup and concentration due to its efficiency, reproducibility, and lower solvent consumption compared to LLE. scispace.com For this compound, a reversed-phase (e.g., C18) or a cation-exchange sorbent could be used. The process involves conditioning the sorbent, loading the sample, washing away interferences, and finally eluting the purified analyte with a small volume of an organic solvent. nih.govijpsr.com
Protein Precipitation (PPT): For plasma or serum samples, a simple protein precipitation step is often used prior to LLE or SPE. This involves adding a precipitating agent like acetonitrile or methanol to denature and remove proteins that can interfere with the analysis. researchgate.net
QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe): This method, widely used in pesticide residue analysis, involves an extraction/partitioning step with a solvent and salts, followed by a dispersive SPE cleanup step. It is a high-throughput method that could be adapted for this compound analysis in various matrices. nih.gov
Table 3: Comparison of Common Sample Preparation Techniques
| Technique | Principle | Advantages | Disadvantages |
|---|---|---|---|
| Liquid-Liquid Extraction (LLE) | Partitioning between two immiscible liquid phases based on relative solubility. | Simple, inexpensive equipment. | Labor-intensive, large solvent volumes, potential for emulsion formation. scispace.com |
| Solid-Phase Extraction (SPE) | Partitioning between a solid sorbent and a liquid sample. scispace.com | High recovery, high concentration factor, low solvent use, easily automated. scispace.com | Higher cost of consumables, method development can be complex. |
| Protein Precipitation (PPT) | Use of a solvent to precipitate and remove proteins from biological samples. researchgate.net | Fast, simple, inexpensive. | Less clean extract, potential for matrix effects and ion suppression in MS. |
| QuEChERS | Salting-out liquid extraction followed by dispersive SPE for cleanup. nih.gov | High throughput, low solvent use, effective for a wide range of analytes. | May require optimization for specific analyte/matrix combinations. |
Method Validation Parameters for Research Applications
To ensure that an analytical method for this compound quantification is reliable and suitable for its intended purpose, it must be thoroughly validated according to international guidelines (e.g., ICH, FDA). researchgate.net Key validation parameters include:
Specificity/Selectivity: The ability of the method to unequivocally assess the analyte in the presence of other components (e.g., metabolites, matrix components). woah.orgnih.gov This is typically demonstrated by analyzing blank matrix samples to check for interfering peaks at the retention time of the analyte. nih.gov
Linearity: The ability to produce results that are directly proportional to the concentration of the analyte within a given range. A calibration curve is generated, and its correlation coefficient (r²) should typically be ≥ 0.99. nih.govnih.gov
Accuracy: The closeness of the measured value to the true value. It is assessed by analyzing spiked samples at different concentrations and is expressed as the percentage recovery. nih.govresearchgate.net
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. It is expressed as the relative standard deviation (RSD) or coefficient of variation (CV) and is evaluated at different levels: repeatability (intra-day) and intermediate precision (inter-day). nih.govresearchgate.net
Limit of Detection (LOD) and Limit of Quantitation (LOQ): The LOD is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. The LOQ is the lowest amount that can be quantitatively determined with suitable precision and accuracy. woah.orgnih.gov
Robustness: A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters (e.g., pH of mobile phase, flow rate, column temperature), providing an indication of its reliability during normal usage. nih.gov
Stability: The chemical stability of the analyte in the given matrix under specific conditions and for given time intervals (e.g., freeze-thaw cycles, short-term at room temperature, long-term frozen). woah.org
Table 4: Key Method Validation Parameters and Typical Acceptance Criteria
| Parameter | Definition | Typical Acceptance Criterion |
|---|---|---|
| Specificity | Ability to measure only the intended analyte. woah.org | No significant interference at the analyte's retention time in blank matrix. nih.gov |
| Linearity | Proportionality of signal to concentration over a range. nih.gov | Correlation coefficient (r²) ≥ 0.99. nih.gov |
| Accuracy | Closeness to the true value, measured as % recovery. nih.gov | Typically 85-115% (80-120% at LOQ). |
| Precision | Agreement between repeated measurements, measured as %RSD. researchgate.net | Typically ≤15% RSD (≤20% at LOQ). nih.gov |
| Limit of Quantitation (LOQ) | Lowest concentration quantifiable with acceptable accuracy and precision. nih.gov | Analyte signal should be distinguishable from blank (e.g., S/N ratio ≥ 10). |
| Robustness | Resistance to small, deliberate changes in method parameters. nih.gov | %RSD of results should be within acceptable limits after minor variations. |
Environmental Fate and Ecotoxicological Research
Degradation Pathways in Environmental Compartments
The degradation of chemical compounds in the environment can occur through various processes, including biodegradation by microorganisms, hydrolysis, and photolysis. The specific pathways and rates of degradation are influenced by the chemical structure of the compound and the prevailing environmental conditions such as temperature, pH, oxygen availability, and the presence of microbial communities.
While specific detailed studies on the degradation pathways of Butamisole in environmental compartments were not extensively found in the search results, research on the degradation of other compounds in soil and water provides insight into general mechanisms that could apply. For example, studies on carvone (B1668592), a monoterpene compound, have identified degradation products like dihydrocarvone, dihydrocarveol, and carvone camphor (B46023) in soil and water samples, with photolysis being a degradation pathway in water researchgate.net. In soil, microbial activity plays a significant role in the degradation of organic compounds, leading to mineralization into CO₂, H₂O, and new biomass under aerobic conditions kepler.es. Anaerobic conditions can lead to different degradation pathways researchgate.netkepler.es. Soil properties, including organic matter content and water content, can significantly influence the dissipation and transformation of compounds mdpi.comfrontiersin.orgnih.gov.
Persistence and Mobility in Soil and Water Systems
Persistence refers to the length of time a substance remains in an environmental compartment before being degraded or otherwise removed. Mobility describes the potential for a substance to move through soil and water systems, which is influenced by its solubility, sorption to soil particles, and the movement of water. Persistent and mobile chemicals are of particular concern due to their potential to contaminate groundwater and surface water sources nih.govcore.ac.uk.
The persistence of a pesticide in soil is often measured by its dissipation half-life, although considering transformation into metabolites and final mineralization provides a more complete picture mdpi.com. Pesticide persistence and mobility are highly dependent on the chemical properties of the pesticide, as well as soil and environmental factors such as microclimates, site conditions, and application methods mdpi.com. Mobility in soil is significantly influenced by sorption, where compounds can bind to organic carbon in the soil matrix nih.govcore.ac.uk. A higher organic carbon-water (B12546825) partitioning coefficient (log KOC) generally indicates lower mobility nih.govcore.ac.ukumweltbundesamt.de.
Bioaccumulation Potential in Environmental Organisms
Bioaccumulation is the process by which a chemical substance accumulates in an organism over time, either through uptake from the environment or through the consumption of contaminated food. The potential for a substance to bioaccumulate is an important factor in assessing its long-term environmental risk nih.gov. Compounds with high bioaccumulation potential can reach concentrations in organisms that may cause toxic effects, even if the environmental concentrations are low.
Bioaccumulative potential is often evaluated in aquatic species, particularly fish, and is related to the compound's lipophilicity (tendency to dissolve in fats) nih.gov. Highly hydrophobic compounds tend to bioaccumulate in lipids nih.gov. However, bioaccumulation is also influenced by processes such as excretion, depuration, and metabolism within the organism nih.gov. While the search results did not provide specific data on the bioaccumulation potential of this compound in environmental organisms, the general principles of bioaccumulation related to a compound's physicochemical properties and an organism's metabolic capabilities would be relevant for assessing this potential.
Methodologies for Environmental Monitoring of this compound Residues
Environmental monitoring is essential for assessing the presence and concentration of chemical residues in various environmental compartments, including soil, water, and air. This involves collecting samples from these compartments and using analytical techniques to detect and quantify the target substance and its potential degradation products.
Common methodologies for monitoring chemical residues in the environment include chromatography coupled with mass spectrometry (GC-MS or LC-MS) researchgate.netazom.com. These techniques provide high sensitivity and selectivity for identifying and quantifying a wide range of organic compounds in complex environmental matrices. For example, GC-MS has been used to study the degradation and photolysis products of carvone in soil and water researchgate.net. Environmental monitoring programs may also involve sampling air, surfaces, and even personnel in controlled environments to assess potential contamination neogen.comtmmedia.inrapidmicrobiology.comresearchgate.net. While the search results did not detail specific validated methods solely for the environmental monitoring of this compound, standard analytical techniques used for monitoring other pharmaceutical and pesticide residues in environmental samples, such as LC-MS or GC-MS, would likely be applicable.
Future Research Directions and Translational Perspectives
Development of Novel Butamisole Derivatives to Combat Resistance
The emergence of anthelmintic resistance necessitates the discovery and development of new compounds, particularly those with novel mechanisms of action or modifications that circumvent existing resistance mechanisms. mdpi.comnih.govnih.gov this compound, as an imidazothiazole, acts on nicotinic acetylcholine (B1216132) receptors (nAChRs) in nematodes. wikipedia.orgncats.ionih.gov Resistance to imidazothiazoles and tetrahydropyrimidines can involve alterations to the target site within nematodes, such as reduced expression levels of genes coding for nACh subunits. nih.gov
Future research directions include the synthesis and evaluation of novel this compound derivatives. This involves medicinal chemistry and structure-activity relationship (SAR) studies to optimize the activity and potency of compounds. mdpi.com By modifying the chemical structure of this compound, researchers aim to develop analogs that retain or enhance efficacy against resistant parasite strains, potentially by targeting different receptor subtypes or overcoming efflux mechanisms that contribute to resistance. nih.govresearchgate.net The development of novel derivatives is a crucial aspect of drug development in the face of rising resistance. mdpi.com
Integration of Omics Technologies in this compound Research
Omics technologies, such as genomics, transcriptomics, proteomics, and metabolomics, are transforming helminth parasitology research and offer significant potential for advancing the understanding of this compound's action and resistance. uk.netresearchgate.netnih.gov These technologies can provide comprehensive datasets to unravel the complexity of parasite biology and identify potential drug targets and resistance mechanisms. uk.net
Integration of multi-omics data can elucidate complex host-parasite interactions and the molecular mechanisms underlying anthelmintic resistance. researchgate.netnih.gov Genomics can reveal genetic mechanisms of parasite resistance, while transcriptomics can identify how hosts respond to infection and how parasites modulate the host immune system or establish infection. nih.gov Proteomics and metabolomics can further contribute by identifying protein targets and metabolic pathways affected by the drug or involved in resistance. researchgate.netscience.gov For instance, omics approaches have been used to understand resistance mechanisms to other anthelmintics by identifying causative genes, regulatory networks, and pathways. researchgate.netnih.gov Applying these technologies to this compound research can provide deeper insights into its mode of action at a molecular level and identify the specific changes occurring in resistant nematodes.
Advanced In Vitro Modeling for this compound Action and Resistance
Advanced in vitro models play a crucial role in preclinical drug discovery and can be valuable tools for studying this compound's action and resistance. nih.gov Whole-organism phenotypic screening platforms using model nematodes like Caenorhabditis elegans and parasitic nematodes such as Haemonchus contortus have been instrumental in identifying nematocidal compounds and can be applied to this compound research. mdpi.com
In vitro models allow for controlled environments to study drug efficacy, mechanisms of action, and the development of resistance. nih.gov Techniques such as egg hatch assays, larval development assays, and larval motility assays can be used to assess the impact of this compound on different parasite life stages and evaluate resistance levels. nih.gov Advanced models can also incorporate genetic manipulation techniques, such as CRISPR-based genome editing, to explore the effect of specific gene alterations on this compound activity, aiding in target identification and validation. mdpi.com Furthermore, in vitro models can be used to investigate non-target associated resistance mechanisms that affect drug uptake, distribution, efflux, or metabolism. nih.govplos.org
Role of this compound in Sustainable Anthelmintic Stewardship Research
Sustainable anthelmintic stewardship is crucial for preserving the effectiveness of existing anthelmintics and slowing the development of resistance. wikipedia.orgwoah.orgfarmonaut.comnih.gov Research into the role of this compound within sustainable parasite control programs is an important future direction. This involves investigating strategies for its responsible and prudent use to minimize the selection for resistance. woah.orgveterinary-practice.com
Sustainable strategies include targeted selective treatment based on diagnostic tests like fecal egg counts, proper dosing, and implementation of refugia-based strategies, where a proportion of the parasite population is not exposed to the drug. wikipedia.orgfarmonaut.comtdl.org Research could explore how this compound fits into integrated parasite management approaches that combine chemical and non-chemical control methods, such as pasture management and the use of biological control agents. woah.orgveterinary-practice.comsefari.scot Understanding the impact of this compound use on the development of resistance to other anthelmintic classes and its environmental impact, particularly concerning non-target organisms like dung beetles, are also critical areas for sustainable stewardship research. sefari.scotbeva.org.uk
Q & A
Q. What are the standard analytical methods for characterizing Butamisole’s purity and structural integrity?
To ensure reproducibility, employ high-performance liquid chromatography (HPLC) for purity assessment, nuclear magnetic resonance (NMR) for structural confirmation, and mass spectrometry (MS) for molecular weight validation. Detailed protocols should specify instrument calibration, solvent systems, and reference standards. Report purity thresholds (e.g., ≥95%) and batch-specific data .
Q. How should researchers design a reproducible synthesis protocol for this compound in a laboratory setting?
Document reagent sources (e.g., Sigma-Aldrich, ≥99% purity), reaction conditions (temperature, pH, time), and purification steps (e.g., recrystallization solvents, column chromatography parameters). Include yield calculations and spectral data for intermediates and final products. Adhere to guidelines for material synthesis reproducibility, as outlined in chemistry journal standards .
Q. What in vivo models are appropriate for initial pharmacokinetic studies of this compound?
Use rodent models (e.g., Sprague-Dawley rats) for preliminary absorption, distribution, metabolism, and excretion (ADME) profiling. Standardize dosing regimens, sampling intervals, and bioanalytical methods (e.g., plasma extraction followed by LC-MS/MS). Reference established protocols for ethical animal use and statistical power calculations .
Q. What experimental controls are essential when assessing this compound’s cytotoxicity in cell culture assays?
Include positive controls (e.g., cisplatin for apoptosis induction), negative controls (vehicle-only treatments), and blank wells to account for background noise. Validate cell viability assays (e.g., MTT, ATP luminescence) with triplicate technical replicates and inter-assay normalization .
Advanced Research Questions
Q. How can researchers resolve contradictions in this compound’s reported efficacy across different in vitro models?
Conduct a systematic comparison of variables such as cell line origins (e.g., primary vs. immortalized cells), culture conditions (e.g., serum concentration), and assay endpoints (e.g., IC50 vs. growth inhibition). Use meta-analysis tools to quantify heterogeneity and identify confounding factors .
Q. What statistical approaches validate this compound’s dose-response relationships in preclinical studies?
Apply nonlinear regression models (e.g., four-parameter logistic curves) to calculate EC50 values. Use ANOVA with post-hoc tests (e.g., Tukey’s HSD) for multi-group comparisons. Report confidence intervals and effect sizes, adhering to guidelines for numerical precision in pharmacological research .
Q. How can metabolomic profiling elucidate this compound’s mechanism of action?
Combine liquid chromatography-mass spectrometry (LC-MS) with pathway analysis tools (e.g., MetaboAnalyst) to identify dysregulated metabolic pathways in treated vs. untreated cells. Validate findings using isotope tracing or genetic knockdowns of candidate targets. Ensure raw data deposition in public repositories for transparency .
Q. What strategies optimize this compound’s formulation to enhance bioavailability without altering pharmacodynamic properties?
Test co-solvents (e.g., PEG 400), nanoemulsions, or lipid-based carriers. Monitor physicochemical stability via accelerated degradation studies (40°C/75% RH for 6 months) and validate bioavailability using crossover pharmacokinetic trials in animal models. Cross-reference formulation parameters with regulatory guidelines for excipient safety .
Methodological Considerations
- Data Reproducibility : Document reagent lot numbers, instrument settings, and raw data files in supplementary materials to enable replication .
- Ethical Compliance : For in vivo studies, include ethics committee approval codes and housing conditions in methods sections .
- Statistical Rigor : Predefine significance thresholds (e.g., p < 0.05) and justify sample sizes using power analysis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
